1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone
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Overview
Description
1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Pyrazole-based ligands have been used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . Therefore, “1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone” could potentially have similar applications.
Mechanism of Action
Target of Action
The compound, also known as 1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death . .
Result of Action
The compound exhibits superior antipromastigote activity . It was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
The synthesis of 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chloro-6-(4-hydroxyphenyl)pyrimidine under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of other complex organic molecules.
Comparison with Similar Compounds
1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone can be compared with other pyrazole derivatives such as:
This compound: Known for its similar pharmacological properties.
3,5-Dimethyl-1H-pyrazole: A simpler compound used as a precursor in the synthesis of more complex derivatives.
4-Chloro-6-(4-hydroxyphenyl)pyrimidine: Another related compound used in the synthesis of various pyrazole derivatives.
These compounds share structural similarities but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-8-12(2)21(20-11)16-9-17(19-10-18-16)23-15-6-4-14(5-7-15)13(3)22/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYASUMYFWZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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